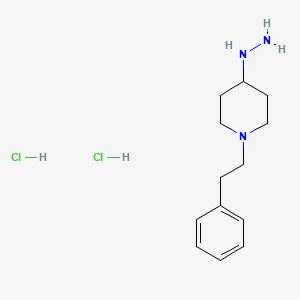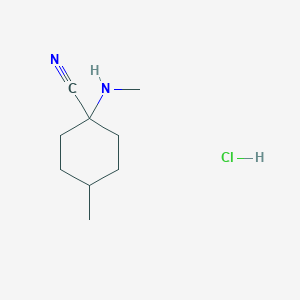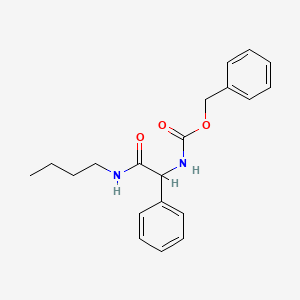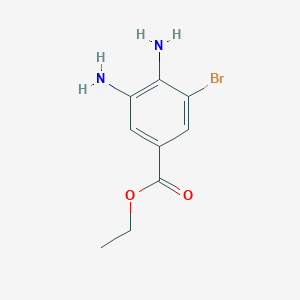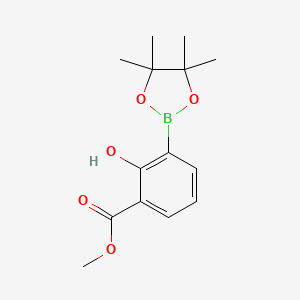
Methyl 4-oxopiperidine-2-carboxylate hydrochloride
描述
Methyl 4-oxopiperidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C7H12ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a ketone group at the fourth position and a carboxylate ester group at the second position. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activity .
作用机制
Target of Action
It has been used as a starting reagent in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound synthesized .
Mode of Action
As a starting reagent, it likely interacts with its targets through the formation of bonds during the synthesis of other compounds .
Biochemical Pathways
The compound’s role as a starting reagent in synthesis suggests that it may be involved in a variety of pathways depending on the final compound produced .
Result of Action
As a starting reagent in synthesis, its effects would likely depend on the properties of the final compound produced .
生化分析
Biochemical Properties
Methyl 4-oxopiperidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as a starting reagent in the synthesis of compounds such as nakadomarin A and analogs of capromorelin . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. For instance, it can act as a substrate for enzymes involved in esterification and hydrolysis reactions, leading to the production of different metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . Additionally, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the compound may inhibit the activity of certain hydrolases, preventing the breakdown of substrates and leading to the accumulation of specific metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression. At higher doses, it can induce toxic effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses below or above this range have reduced or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can be metabolized through esterification and hydrolysis reactions, producing intermediates that participate in further biochemical processes . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular compartments where it exerts its effects . Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, influencing its overall bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-oxopiperidine-2-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process begins with the preparation of piperidine, followed by its reaction with methyl chloroformate under controlled temperature and pressure conditions. The resulting ester is then purified and converted to the hydrochloride salt through acidification. The final product is obtained through crystallization and drying .
化学反应分析
Types of Reactions
Methyl 4-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters.
科学研究应用
Methyl 4-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Methyl 2-oxopiperidine-4-carboxylate: Similar structure but different positional isomer.
Methyl 4-oxopiperidine-3-carboxylate hydrochloride: Similar structure with the carboxylate group at the third position.
Uniqueness
Methyl 4-oxopiperidine-2-carboxylate hydrochloride is unique due to its specific functional groups and positional isomerism, which confer distinct reactivity and biological activity.
属性
IUPAC Name |
methyl 4-oxopiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDDBJHNKDEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-07-8 | |
| Record name | 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


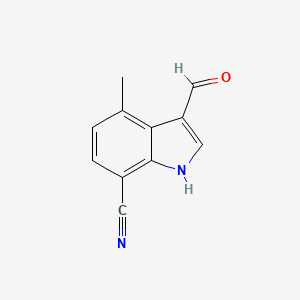
![2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine](/img/structure/B1431498.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
![3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride](/img/structure/B1431502.png)
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)
